molecular formula C4H10N2O B13221047 (2R)-2-aminobutanamide CAS No. 104652-77-9

(2R)-2-aminobutanamide

Cat. No.: B13221047
CAS No.: 104652-77-9
M. Wt: 102.14 g/mol
InChI Key: HNNJFUDLLWOVKZ-GSVOUGTGSA-N
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Description

(2R)-2-aminobutanamide is an organic compound with the molecular formula C4H10N2O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-aminobutanamide can be achieved through several methods. One common approach involves the reaction of ®-2-aminobutyric acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of nitriles or by the amidation of esters. These methods are scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-aminobutanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-aminobutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of certain amino acids and peptides.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-aminobutanamide involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminobutanamide: The enantiomer of (2R)-2-aminobutanamide, with similar chemical properties but different biological activities.

    2-aminopropanamide: A structurally similar compound with one less carbon atom.

    2-aminopentanamide: A structurally similar compound with one more carbon atom.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its reactivity and applications in various fields also distinguish it from other similar compounds.

Properties

CAS No.

104652-77-9

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

(2R)-2-aminobutanamide

InChI

InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)/t3-/m1/s1

InChI Key

HNNJFUDLLWOVKZ-GSVOUGTGSA-N

Isomeric SMILES

CC[C@H](C(=O)N)N

Canonical SMILES

CCC(C(=O)N)N

Origin of Product

United States

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